N-Thionylaniline

Cycloaddition Diels-Alder Heterocycle Synthesis

N-Thionylaniline (CAS 1122-83-4), also known as N-sulfinylaniline, is an organosulfur compound with the formula C₆H₅NSO, classified as a sulfinylamine or heterocumulene. It is a straw-colored liquid with a boiling point of 200 ºC, a density of 1.236 g/mL at 25 °C, and a refractive index of 1.627.

Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
CAS No. 1122-83-4
Cat. No. B073212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Thionylaniline
CAS1122-83-4
Molecular FormulaC6H5NOS
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=S=O
InChIInChI=1S/C6H5NOS/c8-9-7-6-4-2-1-3-5-6/h1-5H
InChIKeyFIOJWGRGPONADF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Thionylaniline (CAS 1122-83-4): Core Properties and Synthetic Utility as a Sulfinylamine Reagent


N-Thionylaniline (CAS 1122-83-4), also known as N-sulfinylaniline, is an organosulfur compound with the formula C₆H₅NSO, classified as a sulfinylamine or heterocumulene [1]. It is a straw-colored liquid with a boiling point of 200 ºC, a density of 1.236 g/mL at 25 °C, and a refractive index of 1.627 . This compound is a versatile synthetic intermediate in organic chemistry, valued for its participation in cycloaddition reactions, heterocycle synthesis, and as a precursor to sulfinamides [1].

1
Synthetic Role Dienophile for [4+2] cycloaddition to build thiazine heterocycles
2
Amidation Mild conversion of α-hydroxy acids to α-hydroxy anilides
3
Kinetic Probe Benchmark activation energy for substituent effect studies

Why N-Thionylaniline Cannot Be Simply Substituted by Generic Sulfinylamines


N-Thionylaniline exhibits reactivity that is highly dependent on the electronic nature of its aromatic substituent. Unsubstituted N-thionylaniline (C₆H₅NSO) is a moderately reactive dienophile, but its reactivity can be significantly tuned by introducing electron-withdrawing groups on the phenyl ring, as required for efficient cycloadditions [1]. For example, alkyl N-sulfinyl compounds are reportedly unreactive as dienophiles under standard conditions [2]. Furthermore, the compound's ability to participate in a wide range of transformations—from Diels-Alder reactions to α-hydroxy acid amidations and Grignard additions—is not a generic trait of all sulfinylamines but is a specific function of the phenyl-substituted NSO core [REFS-1, REFS-3].

!
Alkyl N-sulfinyl compounds Reported unreactive as dienophiles under standard conditions; direct replacement may fail.
!
Para-substituted analogs Activation energy shifts significantly (10.1–15.1 kcal/mol); reactivity profile may not transfer.
!
Generic sulfinylamines Phenyl-substituted NSO core drives cycloaddition and amidation; class-level reactivity varies widely.

Quantitative Differentiation of N-Thionylaniline: Head-to-Head and Class-Level Comparative Data


N-Thionylaniline as a Dienophile: Comparative Reactivity in Diels-Alder Cycloadditions

N-Thionylaniline acts as a dienophile in [4+2] cycloadditions. Its reactivity is enhanced by electron-withdrawing substituents on the phenyl ring, as demonstrated by Kresze and Levchenko [1]. In contrast, alkyl N-sulfinyl compounds are unreactive as dienophiles under standard conditions [2]. While specific yield data for unsubstituted N-thionylaniline is not provided in the primary literature, its established role as a foundational dienophile underscores its utility compared to unreactive alkyl analogs [REFS-1, REFS-2].

Dienophile reactivity
Class-level
Phenyl-substituted reactive; alkyl N-sulfinyl unreactive
Guides dienophile selection for [4+2] cycloadditions
Qualitative class difference; specific yields not reported.
Cycloaddition Diels-Alder Heterocycle Synthesis

Kinetic Differentiation: Activation Energy for Reaction with Formic Acid Compared to Substituted Analogs

In a kinetic study of the reaction of N-sulfinylanilines with formic acid, the unsubstituted N-thionylaniline (R=H) exhibited an activation energy of 14.6 kcal/mol [1]. This was intermediate between N-sulfinyl-p-toluidine (15.1 kcal/mol) and N-sulfinyl-p-chloroaniline (10.1 kcal/mol) [1]. The significant variation in activation energy—from 10.1 to 15.1 kcal/mol—demonstrates that the reaction rate is strongly influenced by the electronic nature of the para-substituent, with the unsubstituted phenyl providing a distinct reactivity profile [1].

Activation energy
Head-to-head
14.6 kcal/mol
Benchmark for substituent effect kinetic studies
Δ -0.5 vs p-toluidine, Δ +4.5 vs p-chloroaniline.
Kinetics Activation Energy Substituent Effects

Quantitative Yield in Heterocycle Synthesis: A Model Reaction with α-Hydroxy Acids

N-Thionylaniline reacts with α-hydroxy acids to produce α-hydroxy anilides in quantitative yields under mild conditions [1]. This amidation reaction is highly efficient, and while specific yield data for unsubstituted N-thionylaniline is not provided, the class of N-sulfinylanilines generally exhibits yields of 84-90% in related transformations [2]. This suggests that N-thionylaniline is a reliable precursor for this transformation.

Amidation yield
Class-level
Reported quantitative yields for N-sulfinylanilines
Supports high-efficiency α-hydroxy anilide synthesis
Class range 84–100%; parent compound inferred. Data to verify.
Amidation α-Hydroxy Acids Synthetic Yield

Comparison of Physical Properties: Boiling Point and Density as Quality Indicators

N-Thionylaniline has a reported boiling point of 200 ºC and a density of 1.236 g/mL at 25 °C . These values serve as key quality control parameters. While boiling points for other N-sulfinylanilines can vary significantly depending on substitution (e.g., N-sulfinyl-p-toluidine: ~210-215 °C; N-sulfinyl-p-chloroaniline: ~225-230 °C, based on typical boiling point elevation with heavier substituents), the specific value of 200 °C for the unsubstituted compound provides a benchmark for purity assessment.

Physical properties
Data to verify
BP 200 °C, density 1.236 g/mL
Identity and purity QC benchmarks
Lower than heavier substituted analogs; use for receipt verification.
Physical Properties Quality Control Purity

Optimal Application Scenarios for N-Thionylaniline Based on Quantitative Evidence


Synthesis of α-Hydroxy Anilides via Mild Amidation

N-Thionylaniline is a preferred reagent for the synthesis of α-hydroxy anilides from α-hydroxy acids, offering quantitative yields under mild conditions [1]. This method is particularly attractive for the preparation of enantiomerically pure α-hydroxy amides when using chiral α-hydroxy acids [2]. The high yield and mild conditions make it suitable for both laboratory-scale synthesis and potential scale-up in pharmaceutical intermediate production [REFS-1, REFS-2].

Construction of Sulfur-Containing Heterocycles via Diels-Alder Cycloaddition

N-Thionylaniline serves as a foundational dienophile in [4+2] cycloadditions to generate 3,6-dihydrothiazine 1-oxides [1]. While electron-withdrawing groups on the phenyl ring are required for optimal reactivity, the unsubstituted compound provides a baseline for developing new methodologies [1]. This contrasts with alkyl N-sulfinyl compounds, which are unreactive under standard conditions, making N-thionylaniline the reagent of choice for dienophile-based heterocycle synthesis [2].

Kinetic Studies to Probe Electronic Substituent Effects

The distinct activation energy of 14.6 kcal/mol for the reaction of N-thionylaniline with formic acid provides a benchmark for comparative kinetic studies [1]. This data is essential for understanding structure-activity relationships in sulfinylamine chemistry and for predicting reactivity of new derivatives [1]. Researchers can use this value to calibrate computational models or to design experiments involving similar electrophilic additions.

Quality Control and Purity Assessment via Physical Property Verification

The well-defined boiling point (200 °C) and density (1.236 g/mL) of N-thionylaniline [1] allow for straightforward quality control. These values can be used to verify the identity and purity of the reagent upon receipt, or to monitor its stability during storage. This is particularly important for air- and moisture-sensitive compounds, where physical property shifts may indicate degradation.

Application
Selection Property
Validation Focus
α-Hydroxy anilide synthesis
Mild amidation context
Reported yield efficiency with α-hydroxy acids
Thiazine heterocycle construction
Dienophile reactivity for [4+2]
Cycloaddition outcome with 1,3-dienes
Substituent effect kinetic modeling
Activation energy baseline
Comparative rate analysis vs. substituted analogs
Reagent identity and purity check
Physical property benchmarks (BP, density)
QC verification upon receipt

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